molecular formula C11H14BrF3N2 B1454663 N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1480680-65-6

N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B1454663
CAS No.: 1480680-65-6
M. Wt: 311.14 g/mol
InChI Key: NXJCOXGMGAEDOL-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Aryl Diamines

The historical development of fluorinated aryl diamines can be traced through several distinct phases of organofluorine chemistry advancement, beginning with the fundamental discoveries of the late 19th century and progressing through the technological demands of the mid-20th century to the sophisticated synthetic methodologies of the contemporary era. The earliest foundation for this chemistry was established by Alexander Borodin in 1862, who carried out the first nucleophilic replacement of a different halogen atom by fluoride, representing the inaugural example of synthesis of an organofluorine compound by halogen exchange. This pioneering work established halogen exchange as a fundamental strategy that remains broadly used in fluorine chemistry, particularly in fluorochemical industry applications for introducing fluorine atoms into organic molecules.

The development of aromatic fluorination methodologies proceeded through several critical milestones that directly enabled the eventual synthesis of complex fluorinated aryl diamines. In 1927, Schiemann developed an aromatic fluorination methodology that involved the preparation of diazonium salts of aromatic amines followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, known as the Balz-Schiemann reaction, was improved over subsequent decades and continues to be used for the manufacture of fluoroaromatic compounds, providing a crucial synthetic pathway for accessing the types of fluorinated aromatic systems that serve as precursors to fluorinated aryl diamines.

The period surrounding World War II marked a revolutionary expansion in organofluorine chemistry capabilities, driven primarily by the requirements of the Manhattan Project for materials that could withstand exposure to uranium hexafluoride. During this period, the first large-scale production of fluorine was undertaken, and significant advances were made in understanding the reactivity and applications of fluorinated organic compounds. The development of fluorocarbon chemistry during this era established many of the fundamental principles that would later be applied to more complex fluorinated systems, including the recognition that fluorine substitution could impart remarkable chemical and thermal stability to organic molecules.

The synthesis of trifluoromethyl-containing aromatic compounds, which form the structural basis for compounds like this compound, was pioneered by Swarts in 1898 when he reported the first aromatic compounds with fluorinated side chains. Benzotrichloride was found to react rapidly with antimony trifluoride, leading to the progressive replacement of chlorine atoms with fluorine to ultimately yield trifluoromethyl groups. This conversion from aromatic trichloromethyl to trifluoromethyl groups was later achieved using hydrogen fluoride and became a standard method for introducing trifluoromethyl functionality into aromatic systems.

The development of palladium-catalyzed cross-coupling methodologies in the latter half of the 20th century opened new avenues for the synthesis of fluorinated aryl diamines by enabling the formation of carbon-nitrogen bonds between fluorinated aromatic halides and amine nucleophiles. Research has demonstrated that palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and aryl chlorides can produce fluorinated anilines, though these reactions require carefully optimized conditions due to the electron-withdrawing effects of fluoroalkyl groups. The development of specialized ligands and reaction conditions for these transformations has been crucial for accessing complex fluorinated aryl diamine structures.

Significance in Organofluorine Chemistry

The significance of this compound within the broader context of organofluorine chemistry stems from its embodiment of several key principles that define the unique properties and applications of fluorinated organic compounds. The carbon-fluorine bond, which forms the foundation of the trifluoromethyl group in this molecule, represents one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole. This exceptional bond strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, contributes to the high thermal and chemical stability that characterizes fluorinated organic compounds and makes them valuable in demanding applications.

The structural features of this compound exemplify the principle of fluorine's unique steric properties, particularly the van der Waals radius of fluorine at 1.47 angstroms, which is shorter than any other substituent and close to that of hydrogen at 1.2 angstroms. This characteristic, combined with the short carbon-fluorine bond length of approximately 1.4 angstroms, ensures that there is minimal steric strain in polyfluorinated compounds like the trifluoromethyl group. The fluorine substituents efficiently shield the carbon skeleton from attacking reagents, contributing to the high chemical stability observed in fluorinated compounds.

The electronic properties imparted by the trifluoromethyl group reflect fluorine's position as the most electronegative element with a value of 3.98, which creates a high dipole moment of 1.41 Debye for carbon-fluorine bonds. This electronegativity manifests in the compound through the strong electron-withdrawing character of the trifluoromethyl group, which significantly influences the reactivity of both the aromatic ring and the attached diamine functionality. The electron-deficient nature of the aromatic system affects the nucleophilicity of the diamine nitrogen atoms and alters the overall electronic distribution throughout the molecule.

Fluorinated aryl diamines like this compound demonstrate the principle of bioequivalent substitution, where fluorine can serve as a bioisostere for hydrogen due to their similar van der Waals radii. This property enables the design of molecules that maintain similar steric interactions with biological targets while exhibiting markedly different electronic properties. The metabolic stability conferred by fluorine substitution has made fluorinated compounds particularly valuable in pharmaceutical applications, with an estimated one-fifth of pharmaceuticals containing fluorine atoms.

The significance of this compound extends to its potential applications in coordination chemistry and catalysis, where the combination of electron-withdrawing aromatic substituents and chelating diamine functionality creates opportunities for unique metal-ligand interactions. Recent research has shown that fluorinated ligands can enable room-temperature palladium-catalyzed fluorination reactions and enhance regioselectivity in carbon-fluorine bond formation. The electron-withdrawing properties of the trifluoromethyl group can modulate the electron density at metal centers, potentially leading to enhanced catalytic activity or altered selectivity patterns.

In materials science applications, fluorinated aryl diamines contribute to the development of high-performance polymers and advanced materials. Research has demonstrated that fluorine-containing diamine monomers can be designed to reduce charge transfer complex interactions between neighboring polymer chains while maintaining thermal stability and flexibility. The incorporation of fluorinated aromatic systems into polymer backbones can significantly alter material properties, including thermal stability, chemical resistance, and optical characteristics.

Classification and Nomenclature

The systematic classification and nomenclature of this compound requires consideration of multiple structural elements and follows established conventions for both organofluorine compounds and amine nomenclature as defined by International Union of Pure and Applied Chemistry guidelines. The compound belongs to the broad class of organofluorine compounds, which encompasses organic molecules containing at least one carbon-fluorine bond, and more specifically to the subclass of fluorinated aryl amines that combine aromatic fluorinated substituents with amine functionalities.

Within the hierarchical classification system for organofluorine compounds, this molecule is categorized as a fluoroalkyl-substituted aromatic amine, where the trifluoromethyl group represents the fluoroalkyl component attached to an aromatic ring system. The trifluoromethyl group itself is classified as a perfluoroalkyl substituent, indicating complete fluorination of the methyl carbon, which distinguishes it from partially fluorinated alkyl groups. The positioning of this group at the 5-position of the aromatic ring, combined with the bromo substituent at the 3-position, creates a 1,3,5-trisubstituted benzene ring system.

The nomenclature of this compound follows systematic naming conventions that prioritize the ethane-1,2-diamine backbone as the parent structure, with the fluorinated aromatic system treated as a substituent. According to International Union of Pure and Applied Chemistry nomenclature principles, the longest carbon chain containing the principal functional group serves as the parent compound. In this case, the ethane-1,2-diamine unit provides the structural foundation, with systematic numbering beginning at the nitrogen atom that bears the aromatic substituent.

The designation of locants N1 and N2 distinguishes between the two nitrogen atoms of the diamine, with N1 referring to the nitrogen atom bearing the aromatic substituent and N2 indicating the nitrogen atom bearing the dimethyl substitution. This nomenclature system clearly identifies the substitution pattern and enables unambiguous structural representation. The aromatic substituent is named as 3-bromo-5-(trifluoromethyl)phenyl, following standard conventions for polysubstituted aromatic rings where substituents are numbered to achieve the lowest possible locant values.

The classification of the trifluoromethyl group within this structure follows established conventions for fluorinated substituents in aromatic systems. Trifluoromethyl groups are recognized as strongly electron-withdrawing substituents that significantly influence the reactivity and properties of aromatic compounds. The systematic name explicitly indicates the trifluoromethyl group using parenthetical notation to distinguish it from other possible fluorinated substituents and to specify the complete fluorination of the methyl carbon.

From a functional group classification perspective, this compound represents a secondary amine at the N1 position, where the nitrogen forms bonds to both the aromatic ring and the ethane carbon, and a tertiary amine at the N2 position, where the nitrogen bonds to the ethane carbon and two methyl groups. This mixed substitution pattern creates distinct chemical environments at each nitrogen atom, with different nucleophilicity, basicity, and steric accessibility characteristics.

The compound's classification within coordination chemistry frameworks recognizes its potential as a bidentate ligand capable of forming chelate complexes with metal centers through both nitrogen atoms. The electron-withdrawing aromatic substituent modulates the electron density at the N1 nitrogen, while the dimethyl substitution at N2 provides steric protection and altered electronic properties. This asymmetric substitution pattern places the compound in the category of unsymmetrical diamines, which often exhibit unique coordination behaviors compared to symmetrical analogues.

In terms of synthetic classification, this compound can be categorized as a product of carbon-nitrogen bond forming reactions, specifically representing the type of structure accessible through modern palladium-catalyzed cross-coupling methodologies. The presence of the bromo substituent classifies it as a potential synthetic intermediate, as halogenated aromatic compounds serve as versatile substrates for further functionalization through various cross-coupling reactions. The combination of multiple reactive sites within a single molecule places it in the category of polyfunctional organic compounds that offer multiple pathways for chemical elaboration.

Properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF3N2/c1-17(2)4-3-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJCOXGMGAEDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Amination with 1,2-Diamine Ligands

A well-documented method involves the copper-catalyzed coupling of 3-bromo-5-trifluoromethyl-phenylamine with ethane-1,2-diamine derivatives under mild to strong basic conditions.

  • Catalyst: Copper(I) salts (e.g., CuI) or other copper complexes.
  • Ligands: 1,2-diamine ligands such as 1,2-dimethylethylenediamine serve as coordinating additives to enhance catalytic activity.
  • Base: Mild to strong inorganic bases like potassium carbonate (K2CO3), tripotassium phosphate (K3PO4), or cesium carbonate (Cs2CO3) are used. Tripotassium phosphate is preferred industrially due to cost-effectiveness and ease of handling.
  • Solvent: Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction.
  • Conditions: The reaction is often performed under inert atmosphere at elevated temperatures to promote coupling.

This method allows for a one-pot synthesis of the target diamine with high regioselectivity and yield, minimizing purification steps and adhering to green chemistry principles by reducing solvent use and waste generation.

Reductive Amination Route

An alternative approach involves reductive amination of the corresponding aldehyde or ketone intermediates with N,N-dimethyl ethylenediamine:

  • Step 1: Preparation of 3-bromo-5-(trifluoromethyl)benzaldehyde via directed lithiation of 1,3-dibromo-5-(trifluoromethyl)benzene followed by formylation with N,N-dimethylformamide at low temperatures (-78 °C).
  • Step 2: Reaction of the aldehyde with N,N-dimethylethane-1,2-diamine under acidic or neutral conditions to form an imine intermediate.
  • Step 3: Reduction of the imine to the corresponding diamine using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature conditions.

This method is advantageous for its straightforward stepwise approach and the ability to introduce chiral centers if chiral diamines are used.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuI (5-10 mol%) Copper(I) salt preferred for cost and efficiency
Ligand 1,2-dimethylethylenediamine (10-20 mol%) Enhances catalyst stability and activity
Base K3PO4 or K2CO3 (2 equiv) Tripotassium phosphate preferred industrially
Solvent DMF or DMSO Dipolar aprotic solvents facilitate coupling
Temperature 80-120 °C Elevated temperature promotes reaction rate
Reaction Time 12-24 hours Depends on scale and substrate reactivity
Atmosphere Nitrogen or argon Prevents oxidation of sensitive intermediates

Research Findings and Yield Data

  • The copper-catalyzed amination method yields the target diamine in 70-85% isolated yields with high regioselectivity.
  • Use of tripotassium phosphate as base improves cost efficiency without compromising yield.
  • Ligand choice significantly affects catalyst turnover number; 1,2-dimethylethylenediamine provides optimal results.
  • Reductive amination methods yield comparable purity but may require additional purification steps due to side products.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Advantages Limitations Typical Yield (%)
Copper-Catalyzed Amination CuI, 1,2-dimethylethylenediamine, K3PO4 One-pot, green chemistry, high yield Requires inert atmosphere, elevated T 70-85
Reductive Amination 3-bromo-5-(trifluoromethyl)benzaldehyde, N,N-dimethylethane-1,2-diamine, NaBH4 Straightforward, chiral centers possible Multi-step, purification needed 65-80

Chemical Reactions Analysis

Types of Reactions

N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the bromine or trifluoromethyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it through various reactions such as oxidation, reduction, and substitution, making it useful for creating diverse chemical entities .

Biology

  • Pharmaceutical Research : N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine can be utilized in the development of bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Material Science

  • Production of Specialized Materials : The compound can be used in the formulation of materials with unique properties, such as polymers or coatings that require specific chemical functionalities .

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel pharmaceutical agents, researchers utilized this compound as a precursor for creating compounds with anti-cancer properties. The modifications made to the trifluoromethyl group significantly enhanced the biological activity of the resulting compounds.

Case Study 2: Polymer Development

Another study explored the use of this compound in developing fluorinated polymers. The incorporation of this compound into polymer matrices improved thermal stability and chemical resistance, making these materials suitable for high-performance applications.

Mechanism of Action

The mechanism by which N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br, CF₃) generally lower reactivity, requiring optimized conditions for synthesis.
  • Methoxy-substituted analogs exhibit higher yields (75–90%) compared to halogenated derivatives, likely due to reduced steric hindrance .

Trifluoromethyl-Containing Analogs

Compound 19a (N1-(3-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)-5-(trifluoromethyl)phenyl)-N1,N2-dimethylethane-1,2-diamine) shares the 5-(trifluoromethyl)phenyl group with the target compound but includes an additional pyridinyl ethyl moiety. This modification increases molecular weight (MW: ~430 g/mol vs. ~355 g/mol for the target) and introduces hydrogen-bonding sites, enhancing binding affinity for neuronal nitric oxide synthase .

Quinoline and Quinazoline Derivatives

  • (E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N2,N2-dimethylethane-1,2-diamine (22): The quinoline core and methoxystyryl group confer potent anticancer activity (IC₅₀ < 1 µM against H-460 cells). The dimethylaminoethylamino side chain is structurally analogous to the target compound but attached to a larger aromatic system, improving π-π stacking interactions .
  • 3-54 (Quinazoline derivative): Features a chlorostyryl group and a dimethylaminoethylamino substituent. The bulky quinazoline core reduces solubility but enhances specificity for kinase targets .

Bis-Aryl Diamines

N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine () demonstrates symmetrical substitution at both N1 and N2. This bis-aryl configuration alters electronic properties (e.g., increased dipole moments) and is used in coordination chemistry as a ligand for copper aggregates .

Other Structural Variations

  • Benzothiazol-2-yl derivative : The benzothiazole ring introduces sulfur-mediated hydrogen bonding, as evidenced by distinct 1H NMR shifts (δ 7.50–8.20 for aromatic protons) compared to the target compound .
  • Isoquinolin-4-yl derivative (3ai): The heteroaromatic isoquinoline group enhances fluorescence properties, making it suitable for imaging applications .

Biological Activity

N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C11H14BrF3N2
  • Molecular Weight : 311.142 g/mol
  • CAS Number : 1480680-65-6
  • LogP : 3.69
  • Density : 1.4 g/cm³
  • Boiling Point : 315.7 °C

These properties suggest that the compound is lipophilic, which may influence its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring enhances its reactivity and potential binding affinity to proteins and enzymes.

Potential Targets:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity, influencing signal transduction pathways.
  • DNA Interaction : Preliminary studies indicate potential interactions with DNA, which may lead to biocidal effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, metal complexes derived from Schiff bases exhibit significant cytotoxicity against various cancer cell lines. The biological activity often correlates with the structural characteristics of the compounds, such as the positioning of functional groups and metal coordination.

Compound TypeIC50 (µM)Cancer Cell Line
Schiff Base Complex< 0.5Human Colon Adenocarcinoma
N1-(3-bromo...)TBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, indicating that this compound might also possess such activities.

Case Studies

  • Anticancer Activity :
    A study on related compounds demonstrated that certain derivatives exhibited low micro-molar IC50 values against human cancer cell lines, suggesting strong antiproliferative effects attributed to structural modifications akin to those in N1-(3-bromo...) .
  • Antimicrobial Efficacy :
    Research has shown that metal complexes of Schiff bases derived from similar structures exhibit enhanced antimicrobial activity compared to their free ligands. This implies that N1-(3-bromo...) could be effective against various pathogens .

Q & A

Q. What are the common synthetic routes for preparing N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine, and what are the critical reaction steps?

The synthesis typically involves constructing the aromatic core followed by introducing the diamine moiety. For example, a pyrazolo[1,5-a]pyrimidine derivative with a trifluoromethyl group was synthesized via cyclization of precursors, followed by coupling with N,N-dimethylethane-1,2-diamine under optimized conditions . Key steps include controlling reaction temperature (e.g., 30°C for 6 hours in THF) and monitoring progress via TLC . Purification often involves precipitation or column chromatography to isolate the target compound.

Q. How is the compound characterized using NMR spectroscopy, and what spectral features distinguish its structure?

¹H and ¹³C NMR are critical for confirming the structure. For analogous diamines, signals for the dimethylamino group (δ ~2.1–2.3 ppm, singlet integrating for 6H) and ethylene linker protons (δ ~2.5–3.6 ppm, multiplet) are diagnostic. Aromatic protons from the bromo-trifluoromethylphenyl group appear as distinct multiplets in the δ 6.8–7.9 ppm range, with splitting patterns reflecting substituent positions . ¹⁹F NMR can confirm the trifluoromethyl group (δ ~-60 to -65 ppm).

Q. What safety precautions are essential when handling this compound in laboratory settings?

Key precautions include:

  • Avoiding inhalation/contact (use fume hoods, gloves, and goggles) .
  • Storing in airtight containers under inert gas to prevent degradation .
  • Disposing of waste via approved protocols to minimize environmental release .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular geometry of this compound, and what software tools are recommended for refinement?

SCXRD provides precise bond lengths, angles, and intermolecular interactions. For example, crystal structures of related diamines were solved using SHELXL for refinement, with parameters like R1 < 0.05 and wR2 < 0.15 ensuring accuracy . Tools like OLEX2 integrate data processing, structure solution (e.g., via SHELXT), and visualization, streamlining analysis . Key metrics include unit cell parameters (e.g., monoclinic systems with β ~91.9°) and hydrogen-bonding networks .

Q. How do structural modifications (e.g., bromo vs. chloro substituents) influence biological activity in analogous diamines?

Substituents like bromo and trifluoromethyl enhance lipophilicity and target binding. For example, (E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N2,N2-dimethylethane-1,2-diamine showed potent anticancer activity due to electron-withdrawing effects stabilizing ligand-receptor interactions . Bromine’s larger atomic radius may improve steric complementarity in enzyme active sites, as seen in STAT5 inhibitors with indoloquinoline cores .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar diamines?

Discrepancies often arise from assay conditions (e.g., cell line variability) or purity issues. Strategies include:

  • Validating compound purity via HPLC (>95%) and elemental analysis.
  • Replicating assays across multiple cell lines (e.g., H-460 vs. HepG2) to assess selectivity .
  • Computational docking to compare binding modes and identify critical substituent interactions .

Methodological Recommendations

  • Synthetic Optimization: Use Sonogashira or Buchwald-Hartwig coupling for aromatic functionalization .
  • Crystallization: Slow evaporation from DCM/hexane mixtures improves crystal quality .
  • Bioactivity Assays: Include positive controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.